molecular formula C7H8BrNO3 B2462682 5-Bromo-N-methoxy-N-methyl-2-furamide CAS No. 179055-22-2

5-Bromo-N-methoxy-N-methyl-2-furamide

Cat. No. B2462682
Key on ui cas rn: 179055-22-2
M. Wt: 234.049
InChI Key: NHKPOSQRUUNONK-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

To a suspension of 5-bromo-2-furancarboxylic acid (5.00 g) and N-hydroxysuccinimide (3.31 g) in acetonitrile (50 ml) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (5.52 g) at room temperature, and the mixture was stirred for 2 hours. To the reaction mixture was added a suspension of N,O-dimethylhydroxyl-amine hydrochloride (2.81 g) and triethylamine (10 ml) in acetonitrile (20 ml), and the mixture was stirred for 1 hour. To the reaction mixture were added 1,8-diazabicyclo-[5.4.0]-7-undecene (4.3 ml) and DMF (50 ml), and the mixture was stirred for 3 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=1:4→1:3→1:2) to give N-methyl-N-methoxy-5-bromofuran-2-carboxamide (2.77 g) as pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
2.81 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.ON1C(=O)CCC1=O.Cl.C(N=C=NCCCN(C)C)C.Cl.[CH3:31][NH:32][O:33][CH3:34]>C(#N)C.CN(C=O)C.C(N(CC)CC)C>[CH3:31][N:32]([O:33][CH3:34])[C:7]([C:5]1[O:6][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
3.31 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.52 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
2.81 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.3 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (ethyl acetate/hexane=1:4→1:3→1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)C=1OC(=CC1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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